molecular formula C16H28N2O B7578687 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone

Katalognummer B7578687
Molekulargewicht: 264.41 g/mol
InChI-Schlüssel: BHRKSXULNVREMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AEZS-129, and it is a member of the spiroketone family of compounds. The purpose of 5]octan-2-yl-(4-ethylazepan-1-yl)methanone.

Wirkmechanismus

The mechanism of action of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone is not fully understood, but it is believed to involve the modulation of several signaling pathways. AEZS-129 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. AEZS-129 also inhibits the mTOR pathway, which is involved in cell growth and proliferation. Additionally, AEZS-129 has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism.
Biochemical and Physiological Effects:
6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer cells, AEZS-129 induces apoptosis and inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In metabolic disorders, AEZS-129 regulates glucose and lipid metabolism by activating AMPK and PPAR pathways. In neurological disorders, AEZS-129 has neuroprotective effects by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone in lab experiments is its high potency and specificity. AEZS-129 has been shown to have a low toxicity profile and minimal off-target effects, making it suitable for in vitro and in vivo studies. However, one limitation of using AEZS-129 is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the study of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone. One direction is the development of novel synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the molecular targets and signaling pathways involved in the mechanism of action of AEZS-129. Additionally, further studies are needed to explore the potential therapeutic applications of AEZS-129 in other disease areas, such as cardiovascular disease and inflammation.

Synthesemethoden

The synthesis of 6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone involves the reaction of 4-ethylazepan-1-amine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the spiroketone product. This method has been optimized to produce high yields of pure product, making it suitable for large-scale synthesis.

Wissenschaftliche Forschungsanwendungen

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone has been studied for its potential therapeutic applications in several areas, including cancer treatment, metabolic disorders, and neurological disorders. In cancer treatment, AEZS-129 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, AEZS-129 has been studied for its potential to regulate glucose and lipid metabolism. In neurological disorders, AEZS-129 has been shown to have neuroprotective effects and improve cognitive function.

Eigenschaften

IUPAC Name

6-azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-2-13-4-3-10-18(11-5-13)15(19)14-12-16(14)6-8-17-9-7-16/h13-14,17H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKSXULNVREMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(CC1)C(=O)C2CC23CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.